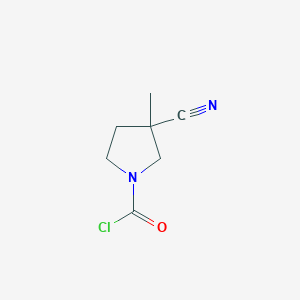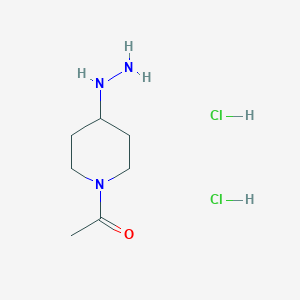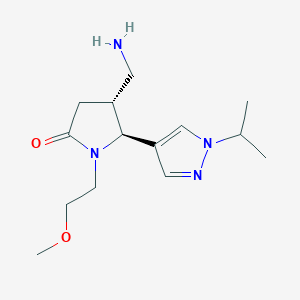
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Packing and Non-Covalent Interactions
Sharma et al. (2019) investigated the crystal packing of a series of 1,2,4-oxadiazole derivatives, emphasizing the role of lone pair-π interaction and halogen bonding. Their research provides insights into how these non-covalent interactions contribute to the supramolecular architectures of these compounds, which include derivatives related to the chemical structure . This study enhances our understanding of the molecular conformation and stability influenced by lp-π interactions and halogen bonds (Sharma, Mohan, Gangwar, & Chopra, 2019).
Anticancer and Antimicrobial Applications
A series of 3-Chlorophenyl derivatives, including those with structural similarities to the compound , were synthesized and characterized by Mahanthesha, Suresh, & Bodke (2021). These compounds were evaluated for their anticancer activity against the MCF-7 cell line and for antibacterial and antifungal activities. The research highlights the potential of these derivatives as potent cytotoxic agents and their moderate antibacterial and antifungal activities, showcasing their relevance in developing new therapeutic agents (Mahanthesha, Suresh, & Bodke, 2021).
Molecular Docking Studies for Antibacterial Activity
Lakshmi Ranganatha et al. (2014) synthesized a series of compounds, including 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides, and assessed them for xanthine oxidase inhibition and antioxidant properties. Their molecular docking studies, along with in vitro analysis, suggest that these compounds, related to the chemical structure in focus, show promise as molecular templates for anti-inflammatory activity, further implying their potential utility in medicinal chemistry (Lakshmi Ranganatha et al., 2014).
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-16-8-4-7-13(17(16)21)19(25)24-9-14(12-5-2-1-3-6-12)15(10-24)18-22-11-26-23-18/h1-8,11,14-15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKMBVJGNHCJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=C(C(=CC=C2)Cl)Cl)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)


![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739944.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)


![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2739957.png)
![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)